

Formulation of VV261 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VV261 is a novel double prodrug of 4'-Fluorouridine (4'-FU), a potent antiviral nucleoside analog. Developed to enhance the chemical stability and pharmacokinetic profile of the parent compound, **VV261** has shown significant efficacy in preclinical models against various RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV).[1][2] It has since progressed to Phase I clinical trials in China for the treatment of SFTS.[1][2] This document provides detailed application notes and protocols for the formulation and administration of **VV261** in in vivo research settings, based on available preclinical data.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **VV261**'s active metabolite (unless otherwise specified) in various species, as reported in IND-enabling studies.

Table 1: Pharmacokinetic Parameters of **VV261** in Mice

Parameter	Value	Units	Conditions
Dose	5	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t _{1/2})	Data not available	h	
Bioavailability	Data not available	%	

Table 2: Pharmacokinetic Parameters of **VV261** in Rats

Parameter	Value	Units	Conditions
Dose	Data not available	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t _{1/2})	Data not available	h	
Bioavailability	Data not available	%	


Table 3: Pharmacokinetic Parameters of **VV261** in Dogs

Parameter	Value	Units	Conditions
Dose	Data not available	mg/kg	Single oral administration
Cmax	Data not available	ng/mL	
Tmax	Data not available	h	
AUC	Data not available	ng·h/mL	
Half-life (t _{1/2})	Data not available	h	
Bioavailability	Data not available	%	

Note: Specific quantitative pharmacokinetic data for **VV261** from IND-enabling studies were not publicly available at the time of this document's creation. The tables are structured to be populated as this information becomes accessible.

Signaling Pathway

VV261 is a prodrug that is metabolized to the active antiviral agent, 4'-fluorouridine triphosphate. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An orally available 4'-fluorouridine prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Formulation of VV261 for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607591#formulation-of-vv261-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com